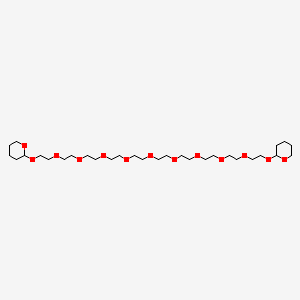

Thp-peg10-thp

Description

The exact mass of the compound this compound is 626.38774190 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O13/c1-3-7-40-29(5-1)42-27-25-38-23-21-36-19-17-34-15-13-32-11-9-31-10-12-33-14-16-35-18-20-37-22-24-39-26-28-43-30-6-2-4-8-41-30/h29-30H,1-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPQTQVPFMTVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101120694 | |

| Record name | 2H-Pyran, 2,2′-[3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diylbis(oxy)]bis[tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42749-29-1 | |

| Record name | 2H-Pyran, 2,2′-[3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diylbis(oxy)]bis[tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 2,2′-[3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diylbis(oxy)]bis[tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Thp-peg10-thp used for in research

An in-depth analysis of the term "THP-PEG10-THP" suggests a potential conflation of two distinct molecular entities used in biomedical research: the retrotransposon-derived protein PEG10 and chemical linkers involving Tetrahydropyranyl (THP) and Polyethylene Glycol (PEG) . This guide will primarily focus on the PEG10 protein, which has a significant body of research concerning its role in cellular delivery systems and cancer, while also clarifying the nature of THP-PEG chemical structures.

Part 1: The PEG10 Protein in Research

Paternally Expressed Gene 10 (PEG10) is a protein derived from a retrotransposon that has been integrated into the mammalian genome.[1] It is a Gag-like protein that can form virus-like particles (VLPs) and naturally packages its own mRNA for intercellular transfer.[1][2][3] This innate ability has been harnessed by researchers for therapeutic delivery.

The SEND Platform for RNA Delivery

A significant application of PEG10 in research is the development of the Selective Endogenous eNcapsidation for cellular Delivery (SEND) system.[4] This platform bioengineers the PEG10 protein to package and deliver specific RNA cargoes, such as those for gene editing, to target cells.

The SEND system leverages the natural ability of PEG10 to bind its own mRNA and form a protective, spherical capsule around it. By identifying the specific molecular signals in the PEG10 mRNA that the protein recognizes for packaging, scientists can flank a desired RNA cargo (e.g., CRISPR-Cas9 mRNA) with these signals. When this engineered RNA is introduced into a cell that is also producing the PEG10 protein, PEG10 will package the cargo RNA into VLPs that are then secreted from the cell and can be taken up by other cells.

To facilitate entry into target cells, these PEG10 VLPs can be "pseudotyped" with fusogenic proteins, which are proteins that promote membrane fusion. This allows for a modular and targetable delivery system.

The general workflow for utilizing the PEG10-based SEND system for RNA delivery is as follows:

Caption: Workflow of the PEG10-based SEND system for RNA delivery.

VLP Production and Cargo Packaging:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Plasmids encoding the PEG10 protein, a fusogen (like VSVg), and the cargo RNA (e.g., Cre recombinase or Cas9 flanked by PEG10 UTRs) are co-transfected into the HEK293T cells using a transfection reagent like CalFectin.

-

VLP Collection: 48-72 hours post-transfection, the cell culture medium containing the secreted VLPs is collected.

-

Purification: The medium is centrifuged at low speed to remove cells and debris, followed by ultracentrifugation to pellet the extracellular vesicles containing the VLPs.

VLP Transduction of Target Cells:

-

Target Cell Plating: Target cells (e.g., reporter cells expressing a LoxP-flanked gene for a Cre recombinase cargo) are plated in a suitable culture vessel.

-

Incubation: The purified VLP suspension is added to the target cells.

-

Analysis: After 48-72 hours, the target cells are analyzed for the effect of the delivered cargo. For a Cre recombinase cargo, this would involve detecting the expression of a reporter gene. For a CRISPR-Cas9 cargo, this would involve sequencing the target genomic locus to detect editing.

PEG10 in Cancer Research

Research has also identified PEG10 as a factor in cancer progression, particularly in the context of resistance to therapies.

Role in CDK4/6 Inhibitor Resistance: In hormone receptor-positive (HR+) breast cancer, resistance to CDK4/6 inhibitors (like palbociclib) is a significant clinical challenge. Recent studies have shown that high expression of PEG10 is associated with resistance to these inhibitors.

The proposed mechanism involves PEG10 suppressing key tumor-suppressing pathways. Specifically, PEG10 can inhibit the natural cell cycle inhibitor p21 and the E3 ubiquitin ligase SIAH1. By suppressing p21, PEG10 promotes cell cycle progression. By suppressing SIAH1, it prevents the degradation of the transcription factor ZEB1, which promotes an epithelial-to-mesenchymal transition (EMT), a process linked to drug resistance and metastasis.

Targeting PEG10 with siRNA or antisense oligonucleotides in combination with a CDK4/6 inhibitor has been shown to synergistically inhibit the proliferation of resistant cancer cells.

Caption: PEG10-mediated signaling in CDK4/6 inhibitor resistance.

Part 2: THP-PEG Linkers in Research

The term "THP-PEG" refers to a chemical structure used in organic synthesis and bioconjugation, which is distinct from the PEG10 protein.

-

THP (Tetrahydropyranyl): This is a common acid-labile protecting group for alcohols. It is introduced to mask a hydroxyl group, preventing it from reacting during a chemical synthesis, and can be easily removed later under mild acidic conditions.

-

PEG (Polyethylene Glycol): This is a hydrophilic polymer chain. In drug development, PEG chains (or "PEG linkers") are used to connect different molecular moieties. They can improve the solubility and pharmacokinetic properties of a compound.

A molecule described as "this compound" would therefore be a polyethylene glycol linker consisting of 10 ethylene glycol units, with both ends of the polymer capped by a tetrahydropyranyl protecting group. Such a molecule is not used for its biological activity but rather as a building block or linker in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), where precise spacing and solubility are required.

Summary of Quantitative Data

Due to the disparate nature of the search results, quantitative data is presented separately for the PEG10 protein's application and for the chemical properties of THP-PEG linkers.

Table 1: Research Applications of PEG10

| Area of Research | Key Finding | Organism/Cell Model | Potential Application | Reference |

|---|---|---|---|---|

| RNA Delivery (SEND) | Engineered PEG10 can package and deliver functional mRNA (e.g., Cre, Cas9) to target cells. | Mouse and Human Cells | Gene therapy, Gene editing | |

| Breast Cancer | High PEG10 expression is associated with resistance to CDK4/6 inhibitors. | Palbociclib-resistant breast cancer cell lines and xenografts | Therapeutic target to overcome drug resistance |

| General Cell Biology | PEG10 protease domain (PRPEG10) may play a role in mediating cell proliferation. | HEK293T and HaCaT cells | Understanding retroelement function | |

Table 2: Properties of THP-PEG Linkers

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Feature | Common Use | Reference |

|---|---|---|---|---|---|

| THP-PEG4 | 60221-37-6 | 234.3 | THP protecting group on a 4-unit PEG chain with a terminal hydroxyl. | PROTAC linker synthesis |

| THP-PEG12 | 92417-25-9 | Not specified | THP protecting group on a 12-unit PEG chain. | Chemical synthesis | |

References

- 1. Mammalian retrovirus-like protein PEG10 packages its own mRNA and can be pseudotyped for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian retrovirus-like protein PEG10 packages its own mRNA and can be pseudotyped for mRNA delivery. | Broad Institute [broadinstitute.org]

- 3. researchgate.net [researchgate.net]

- 4. Scientists harness human protein to deliver molecular medicines to cells | MIT News | Massachusetts Institute of Technology [news.mit.edu]

An In-depth Technical Guide to THP-PEG10-THP: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of THP-PEG10-THP, a heterobifunctional linker molecule. This document is intended for researchers, scientists, and drug development professionals working in fields such as medicinal chemistry, drug delivery, and nanotechnology.

Introduction to this compound

This compound is a chemical compound composed of a central polyethylene glycol (PEG) chain with ten repeating ethylene glycol units, flanked on both ends by tetrahydropyran (THP) protecting groups. The PEG component provides hydrophilicity and biocompatibility, while the THP groups serve as acid-labile protecting groups for terminal hydroxyl functionalities. This structure makes this compound a valuable tool in multi-step organic synthesis, particularly in the construction of more complex molecules for biomedical applications.

PEG linkers, in general, are widely utilized in medical and biological research. Their applications include the development of antibody-drug conjugates (ADCs), nanoparticle drug delivery systems, and the PEGylation of proteins and small molecule drugs to enhance their pharmacokinetic properties.[1][2][3] PEGylation can increase a drug's stability, solubility, and half-life in the bloodstream, while reducing its immunogenicity and toxicity.[4][5]

Chemical Structure and Properties

The chemical structure of this compound consists of a linear polyether chain with two terminal tetrahydropyranyl ether moieties.

Core Components:

-

Tetrahydropyran (THP): A saturated six-membered ring containing five carbon atoms and one oxygen atom. In organic synthesis, the 2-tetrahydropyranyl (THP) group is a common and effective protecting group for alcohols. It is stable under most non-acidic conditions but can be readily removed by acidic hydrolysis.

-

Polyethylene Glycol (PEG): A polyether compound with the general structure H−(O−CH2−CH2)n−OH. The "10" in this compound indicates that there are ten repeating ethylene glycol units in the chain. PEGs are known for their water solubility, biocompatibility, and lack of immunogenicity, making them ideal for biomedical applications.

The precise chemical structure and properties of this compound are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 1,32-bis(tetrahydro-2H-pyran-2-yloxy)-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontane |

| Molecular Formula | C30H58O13 |

| Molecular Weight | 626.77 g/mol |

| CAS Number | 42749-29-1 |

Note: The IUPAC name is based on the structure of the di-THP protected PEG10. A related compound, THP-PEG10-OH, has the IUPAC name 29-((tetrahydro-2h-pyran-2-yl)oxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol.

Table 2: Physicochemical Properties of Constituent Parts

| Property | Tetrahydropyran (THP) | Polyethylene Glycol (PEG) |

| Molecular Formula | C5H10O | C2nH4n+2On+1 |

| Molar Mass | 86.13 g/mol | Varies with 'n' |

| Appearance | Colorless liquid | Liquid or low-melting solid |

| Density | 0.880 g/cm³ | ~1.125 g/cm³ |

| Boiling Point | 88 °C | Varies with molecular weight |

| Melting Point | -45 °C | Varies with molecular weight |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a general methodology can be derived from standard procedures for the THP protection of alcohols and the stepwise synthesis of polyethylene glycols.

Synthesis of this compound

This protocol describes a representative method for the di-protection of PEG10 with THP.

Materials:

-

Polyethylene glycol (PEG, average Mn = 440 g/mol , corresponding to n≈10)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve polyethylene glycol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: Add 3,4-dihydro-2H-pyran (2.5 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (0.05 equivalents). The use of PTSA is also a common alternative.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting PEG material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Note: The stepwise synthesis of monodisperse PEGs can also be achieved using methods involving acid-labile or base-labile protecting groups, allowing for controlled chain elongation.

Visualization of Key Concepts

Diagram 1: Synthesis Workflow of this compound

Caption: General workflow for the synthesis of this compound.

Diagram 2: Role of this compound as a Linker in Drug Conjugation

Caption: Conceptual workflow for utilizing this compound in drug conjugation.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor to functionalized PEG linkers. After the removal of the acid-labile THP protecting groups, the resulting diol (HO-PEG10-OH) can be further modified to introduce a variety of reactive functional groups at its termini. These functionalized PEG linkers are instrumental in several areas of drug development:

-

Antibody-Drug Conjugates (ADCs): PEG linkers are frequently used to connect a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility and stability of the ADC and influence the drug release profile.

-

PROTACs: In Proteolysis Targeting Chimeras (PROTACs), a PEG linker can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.

-

Drug Delivery Systems: PEGylated lipids are a key component of lipid nanoparticles (LNPs) used for the delivery of nucleic acid-based therapeutics, such as mRNA vaccines. The PEG layer provides a stealth coating that reduces clearance by the immune system.

-

PEGylation of Biologics and Small Molecules: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins, peptides, or small molecules can significantly improve their pharmacokinetic and pharmacodynamic properties. This can lead to a longer half-life, reduced dosing frequency, and improved patient compliance.

Conclusion

This compound is a valuable chemical tool for the synthesis of customized PEG linkers for a wide range of applications in drug development and biomedical research. Its structure, featuring a hydrophilic PEG core and acid-labile THP protecting groups, allows for controlled chemical modifications. While specific experimental data for this particular molecule is limited, its properties can be inferred from its constituent parts, and its synthesis can be achieved through established chemical methodologies. The continued development of novel PEGylated therapeutics underscores the importance of versatile building blocks like this compound.

References

An In-depth Technical Guide on the Role of the Tetrahydropyranyl (THP) Protecting Group in PEG Linkers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the use of the tetrahydropyranyl (THP) protecting group in polyethylene glycol (PEG) linkers, a critical aspect in the field of bioconjugation and drug delivery. We will delve into the chemical properties, synthesis, deprotection, and applications of THP-protected PEG linkers, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to THP as a Protecting Group for PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized in the development of bioconjugates, such as antibody-drug conjugates (ADCs), due to their ability to improve solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] In the multi-step synthesis of complex bioconjugates, it is often necessary to temporarily block reactive functional groups to achieve selective modifications. The tetrahydropyranyl (THP) group is a well-established acid-labile protecting group for hydroxyl moieties, making it suitable for the protection of the terminal alcohol of a PEG linker.[3][4]

The THP group forms a stable acetal linkage with the hydroxyl group of the PEG linker under neutral or basic conditions. This stability allows for subsequent chemical transformations at the other end of the PEG linker without affecting the protected hydroxyl group.[3] The THP group can then be selectively removed under mild acidic conditions to reveal the hydroxyl group for further conjugation or to yield the final product. This orthogonality is a key advantage in complex synthetic strategies.

Properties and Stability of THP-Protected PEG Linkers

The utility of the THP protecting group in PEG linkers stems from its distinct stability profile. The THP ether linkage is generally stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides. However, it is readily cleaved under acidic conditions.

Quantitative Stability Data

| Condition | Reagent/Solvent | Temperature (°C) | Time | Cleavage of THP-Serine (%) | Reference |

| Mildly Acidic | 100 mM MES buffer (pH 4.8) | Room Temp | 48 h | 25-50 | |

| Moderately Acidic | Acetic acid/THF/H₂O (4:2:1) | 45 | - | Effective Cleavage | |

| Strongly Acidic | 2% TFA in CH₂Cl₂ | Room Temp | - | Effective Cleavage | |

| Strongly Acidic | >10% TFA | Room Temp | - | Complete Cleavage |

Note: This data is for THP-protected serine and serves as an approximation for the behavior of THP-protected PEG.

Comparison with Other Protecting Groups

The choice of a protecting group is critical in multi-step synthesis. The THP group offers a unique set of advantages and disadvantages when compared to other common protecting groups for alcohols.

| Protecting Group | Structure | Cleavage Conditions | Stability | Orthogonality |

| THP (Tetrahydropyranyl) | Mild acid (e.g., AcOH, dilute TFA) | Stable to base, organometallics, hydrides | Orthogonal to base-labile (Fmoc, esters), fluoride-labile (silyl ethers), and hydrogenolysis-labile (Bn, Cbz) groups. | |

| Trityl (Tr) | Stronger acid than THP (e.g., TFA) | Stable to base | Orthogonal to base-labile and fluoride-labile groups. | |

| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | Stable to base | Orthogonal to base-labile and fluoride-labile groups. | |

| TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) or acid | Stable to base | Orthogonal to acid-labile (THP, Trityl, Boc) and base-labile groups. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and manipulation of THP-protected PEG linkers.

3.1. Protection of a PEG-Diol with THP (Mono-protection)

This protocol describes the mono-protection of a symmetrical PEG-diol to yield a THP-PEG-OH linker.

-

Materials:

-

Polyethylene glycol diol (e.g., PEG4-diol)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

-

-

Procedure:

-

Dissolve the PEG-diol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DHP (1.2 eq) to the solution.

-

Add a catalytic amount of PPTS (0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the mono-protected THP-PEG-OH.

-

3.2. Synthesis of a Heterobifunctional THP-PEG-Maleimide Linker

This protocol outlines the conversion of THP-PEG-OH to a maleimide-functionalized linker for thiol-specific conjugation.

-

Part A: Synthesis of THP-PEG-Tosylate

-

Dissolve THP-PEG-OH (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield THP-PEG-Tosylate.

-

-

Part B: Synthesis of THP-PEG-Azide

-

Dissolve THP-PEG-Tosylate (1.0 eq) in DMF.

-

Add sodium azide (3.0 eq) and stir at 60-70 °C for 12-16 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield THP-PEG-Azide.

-

-

Part C: Reduction to THP-PEG-Amine

-

Dissolve THP-PEG-Azide (1.0 eq) in methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.

-

Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield THP-PEG-Amine.

-

-

Part D: Maleimide Functionalization

-

Dissolve THP-PEG-Amine (1.0 eq) and N-succinimidyl 3-maleimidopropionate (1.1 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) and stir at room temperature for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to obtain THP-PEG-Maleimide.

-

3.3. Deprotection of the THP Group

This protocol describes the removal of the THP group to reveal the terminal hydroxyl group.

-

Materials:

-

THP-protected PEG conjugate

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve the THP-protected PEG conjugate in a mixture of acetic acid, THF, and water (e.g., a 4:2:1 v/v/v ratio).

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with a mild base such as saturated aqueous NaHCO₃.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the deprotected product by column chromatography or HPLC.

-

Visualization of Workflows and Logical Relationships

4.1. Synthesis of a Heterobifunctional THP-PEG Linker

The following diagram illustrates the multi-step synthesis of a THP-PEG-Maleimide linker, a versatile tool for bioconjugation.

4.2. Orthogonal Deprotection Strategy in Solid-Phase Peptide Synthesis (SPPS)

This diagram illustrates the utility of a THP-protected PEG linker in an orthogonal SPPS strategy, allowing for selective deprotection and modification.

4.3. Application in Antibody-Drug Conjugate (ADC) Synthesis

This workflow demonstrates the use of a THP-protected PEG linker in the synthesis of an ADC, where the THP group allows for late-stage modifications.

Conclusion

The tetrahydropyranyl protecting group is a valuable tool in the synthesis of functionalized PEG linkers for bioconjugation and drug delivery. Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, provides the necessary orthogonality for complex, multi-step synthetic strategies. This allows for the precise construction of well-defined bioconjugates, such as ADCs, with improved therapeutic properties. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize THP-protected PEG linkers in their work.

References

Bifunctional PEG10 Linkers: A Technical Guide to Advancing Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, precision and efficacy are paramount. Bifunctional linkers are critical components in the design of targeted therapies, acting as the crucial bridge between a targeting moiety and a therapeutic payload. Among these, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical and pharmacological properties of complex biologics. This in-depth technical guide focuses on the applications of bifunctional PEG10 linkers, defined as linkers containing ten ethylene glycol units. These linkers offer a unique balance of hydrophilicity, flexibility, and length, making them highly valuable in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will provide a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Applications of Bifunctional PEG10 Linkers

Bifunctional PEG10 linkers are instrumental in overcoming significant challenges in drug development, particularly for ADCs and PROTACs. Their primary functions include enhancing solubility, improving pharmacokinetic profiles, and providing optimal spatial orientation for biological activity.

Enhancing Solubility and Stability

A major hurdle in the development of ADCs and PROTACs is the inherent hydrophobicity of many potent cytotoxic drugs and small molecule ligands. This can lead to aggregation, reduced stability, and poor solubility in aqueous environments. PEG linkers, being hydrophilic, create a hydration shell around the hydrophobic payload, effectively increasing the overall water solubility of the conjugate.[1] This prevents aggregation and allows for the use of higher drug-to-antibody ratios (DARs) in ADCs without compromising their stability.[1]

Improving Pharmacokinetics

The PEG chain in a bifunctional linker can significantly extend the circulation half-life of a therapeutic agent.[2] This "stealth" effect reduces non-specific interactions with other proteins and cells, leading to decreased clearance rates and prolonged exposure of the target tissue to the drug.[1] The improved pharmacokinetic profile often translates to enhanced in vivo efficacy, as the therapeutic has more time to reach its intended target.[2]

Optimizing Biological Activity

The length and flexibility of the PEG10 linker are crucial for the biological function of both ADCs and PROTACs. In ADCs, the linker ensures that the cytotoxic payload does not interfere with the binding of the antibody to its target antigen. For PROTACs, the linker's length and composition are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This ternary complex formation is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

Quantitative Data on the Impact of PEG Linkers

The inclusion and length of a PEG linker have a quantifiable impact on the performance of ADCs and PROTACs. The following tables summarize key data from studies evaluating the effects of PEGylation.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

| Conjugate | Linker | IC50 (nM) on NCI-N87 cells | Fold Change in Cytotoxicity vs. No PEG |

| HM | No PEG | 0.4 | 1 |

| HP4KM | 4 kDa PEG | 1.8 | 4.5-fold reduction |

| HP10KM | 10 kDa PEG | 8.9 | 22-fold reduction |

Data adapted from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains can reduce in vitro cytotoxicity, they significantly improve in vivo efficacy due to enhanced pharmacokinetics.

Table 2: Impact of Linker Length on PROTAC-Mediated Degradation of Tank-Binding Kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 13 | 100 - 1000 | ~70 |

| Alkyl/Ether | 16 | < 100 | > 90 |

This table illustrates the critical role of linker length in PROTAC efficacy. While not exclusively PEG10, it highlights that a certain length is required to induce potent and maximal protein degradation.

Table 3: Representative Pharmacokinetic Parameters of ADCs

| ADC | Clearance (mL/day/kg) | Half-life (days) |

| ADC without PEG Linker (Typical) | 10 - 20 | 3 - 7 |

| ADC with PEG Linker (Hypothetical) | 5 - 10 | 7 - 14 |

This table provides a generalized comparison of how a PEG linker can favorably alter the pharmacokinetic profile of an ADC, leading to reduced clearance and a longer half-life.

Key Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing bifunctional PEG10 linkers.

Protocol 1: Synthesis of a PROTAC Targeting BRD4 Using a Bifunctional PEG Linker

This protocol describes the synthesis of a BRD4-targeting PROTAC using a t-Boc-N-amido-PEG-Br linker, with (+)-JQ1 as the BRD4 ligand and pomalidomide as the E3 ligase (CRBN) ligand.

Step 1: Synthesis of JQ1-Linker Intermediate

-

To a solution of (+)-JQ1 (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of a bifunctional PEG10 bromide (e.g., t-Boc-N-amido-PEG10-Br) (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the JQ1-linker intermediate.

Step 2: Boc Deprotection

-

Dissolve the JQ1-linker intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine salt is often used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

-

Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final PROTAC.

Protocol 2: Antibody Conjugation via Maleimide-Thiol Chemistry

This protocol outlines the site-specific conjugation of a maleimide-activated linker-payload to a monoclonal antibody through reduced cysteine residues.

Step 1: Antibody Reduction

-

Prepare the antibody solution (1–2 mg/mL) in a suitable buffer (e.g., PBS with EDTA).

-

Add a solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution in a 10:1 molar ratio (TCEP:antibody).

-

Incubate for 30 minutes at room temperature.

-

Remove excess TCEP using a desalting column.

Step 2: Conjugation

-

Prepare a stock solution of the maleimide-activated PEG10 linker-payload (e.g., Maleimide-PEG10-MMAE) in an organic solvent like DMSO (typically 10 mM).

-

Add the maleimide-activated linker-payload solution to the reduced antibody solution at a 5:1 molar ratio (linker-payload:antibody).

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine (e.g., to a final concentration of 1 mM), to cap any unreacted maleimide groups.

Step 3: Purification

-

Purify the antibody-drug conjugate using size-exclusion chromatography (SEC) to remove unreacted linker-payload, excess quenching agent, and any aggregates.

-

Collect the fractions corresponding to the monomeric ADC.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to assess the cell-killing potency of an ADC or the anti-proliferative effect of a PROTAC.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC or PROTAC in cell culture medium. Add the diluted compounds to the cells and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visualizations of complex biological and experimental processes.

HER2 Signaling Pathway Targeted by ADCs

Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

PROTAC-Mediated Degradation of BRD4

Caption: Mechanism of PROTAC-mediated degradation of the BRD4 protein.

Experimental Workflow for ADC Synthesis and Purification

References

An In-depth Technical Guide on the Mechanism of Action of PEGylated Linkers in PROTACs, with a focus on the THP-PEG10-THP Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a detailed examination of the mechanism of action of PROTACs featuring polyethylene glycol (PEG) linkers, with a specific focus on the synthetic precursor, THP-PEG10-THP.

The "THP" in this compound refers to tetrahydropyran, a common protecting group for the terminal hydroxyl groups of the PEG chain during chemical synthesis. In the final, biologically active PROTAC molecule, these THP groups are removed, leaving a flexible 10-unit polyethylene glycol (PEG10) linker. Therefore, the core of this guide will focus on the pivotal role of the PEG10 linker in the PROTAC's mechanism of action.

The Core Mechanism of Action: A Step-by-Step Breakdown

The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG10 linker is instrumental in orchestrating this multi-step process.

-

Ternary Complex Formation: The flexible and hydrophilic nature of the PEG10 linker is crucial for facilitating the simultaneous binding of the PROTAC to both the POI and the E3 ligase. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The length of the PEG10 linker is often empirically optimized to achieve the ideal spatial orientation and proximity between the two proteins.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The flexibility of the PEG10 linker allows for the necessary conformational adjustments within the ternary complex to position the POI's lysine residues optimally for ubiquitination.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins. The POI is unfolded and degraded into small peptides, while the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the key steps in the PROTAC-mediated degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Influence of the PEG10 Linker on PROTAC Properties

The physicochemical properties of the PEG10 linker significantly impact the overall performance of the PROTAC.

-

Solubility and Permeability: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[1] However, an overly hydrophilic linker can decrease cell permeability. The 10-unit length of the PEG chain represents a balance between these competing factors, aiming for sufficient solubility while maintaining the ability to cross cell membranes.

-

Flexibility and Ternary Complex Stability: The conformational flexibility of the PEG chain allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[2] This flexibility can help to overcome potential steric clashes and facilitate favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[2]

Quantitative Data on PEG Linker Performance

The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The length of the PEG linker has been shown to be a critical determinant of these parameters.

| Linker Type | Linker Length (atoms) | Target Protein | Degradation Efficacy | Reference |

| PEG | 12 | Estrogen Receptor α (ERα) | Effective | [3] |

| PEG | 16 | Estrogen Receptor α (ERα) | More Potent | [3] |

| Alkyl/Ether | < 12 | Tank-binding kinase 1 (TBK1) | No degradation | |

| Alkyl/Ether | 12 - 29 | Tank-binding kinase 1 (TBK1) | Submicromolar DC50 | |

| Alkyl/Ether | 21 | Tank-binding kinase 1 (TBK1) | DC50 = 3 nM, Dmax = 96% | |

| Flexible (PEG) | - | Androgen Receptor (AR) | Exhibited degradation |

Experimental Protocols

Accurate and reproducible experimental data are essential for the development and characterization of PROTACs. The following are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Experimental Workflow:

References

The Architect's Blueprint: A Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two. Far from being a passive spacer, the linker is a crucial determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Its length, composition, rigidity, and attachment points dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation. This in-depth guide delves into the core principles of PROTAC linker chemistry, providing a technical overview of linker types, design strategies, and the experimental protocols necessary for their evaluation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function catalytically by bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle. The linker's role in this process is paramount; it must be of optimal length and composition to allow for the formation of a stable and productive ternary complex, enabling efficient ubiquitination.

Understanding PEGylation in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, is a cornerstone of modern drug delivery and a multi-billion dollar industry.[1] This technology has been successfully applied to a wide range of therapeutics, including proteins, peptides, antibody fragments, and small molecules, to improve their pharmacokinetic and pharmacodynamic properties.[1][2][3] By increasing the hydrodynamic size and masking the surface of the drug, PEGylation can lead to a longer systemic circulation time, enhanced stability, increased solubility, and reduced immunogenicity.[4] This guide provides an in-depth technical overview of the core principles of PEGylation, including the chemistry of conjugation, a comparative analysis of PEGylated versus non-PEGylated drugs, detailed experimental protocols, and a look at the future of this enabling technology.

The Core Principles of PEGylation

PEGylation is the process of attaching one or more chains of polyethylene glycol (PEG), a non-toxic, non-immunogenic, and highly water-soluble polymer, to a molecule. This modification imparts several beneficial physicochemical properties to the conjugated molecule.

1.1. Advantages of PEGylation:

-

Prolonged Circulatory Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation reduces its renal clearance, thereby extending its presence in the bloodstream. This allows for less frequent dosing, improving patient compliance.

-

Reduced Immunogenicity: The PEG chains create a protective hydrophilic shield around the therapeutic molecule, masking its antigenic epitopes from the immune system.

-

Enhanced Solubility: PEGylation can significantly increase the solubility of hydrophobic drugs and proteins, facilitating their formulation and administration.

-

Improved Stability: The PEG coat can protect the drug from enzymatic degradation, enhancing its stability in biological fluids.

-

Enhanced Tumor Targeting: For cancer therapeutics, the increased size of PEGylated molecules can lead to their passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

1.2. Disadvantages and Challenges:

-

Reduced Biological Activity: The steric hindrance caused by the PEG chains can sometimes interfere with the drug's interaction with its target receptor, leading to a decrease in in vitro bioactivity. However, this can often be offset by the extended circulation time in vivo.

-

Potential for Immunogenicity: While PEG itself is considered non-immunogenic, some patients can develop anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated drug.

-

Manufacturing Complexity and Cost: The PEGylation process adds extra steps to drug manufacturing, increasing complexity and cost. Ensuring batch-to-batch consistency is also a critical challenge.

Generations of PEGylation Technology

The field of PEGylation has evolved significantly, moving from non-specific to highly specific conjugation methods.

-

First-Generation PEGylation: This early approach involved the random attachment of multiple, smaller PEG chains to various sites on the protein surface, often targeting lysine residues. While effective in demonstrating the potential of PEGylation, this method resulted in a heterogeneous mixture of PEGylated isomers with varying biological activity and pharmacokinetic profiles. Adagen® (pegademase bovine) and Oncaspar® (pegaspargase) are examples of first-generation PEGylated drugs.

-

Second-Generation PEGylation: To overcome the heterogeneity of the first generation, second-generation techniques focused on site-specific PEGylation. This was achieved through the use of PEG derivatives with more specific reactive groups and by optimizing reaction conditions to target a single, specific site on the protein, such as the N-terminus. This approach leads to a more homogenous product with improved pharmacological properties. Neulasta® (pegfilgrastim) is a prime example of a drug developed using second-generation PEGylation.

-

Third-Generation PEGylation: This generation focuses on novel PEG architectures, such as branched, Y-shaped, or comb-shaped PEGs, which can offer further advantages in terms of reduced viscosity and lack of organ accumulation. Additionally, the development of releasable PEG linkers allows for the controlled release of the unmodified drug at the target site.

Quantitative Comparison of PEGylated vs. Non-PEGylated Drugs

The impact of PEGylation on the pharmacokinetic profile of a drug is profound. The following tables summarize the quantitative differences between two key examples of PEGylated drugs and their non-PEGylated counterparts.

Table 1: Pharmacokinetic Parameters of Pegfilgrastim vs. Filgrastim

| Parameter | Pegfilgrastim (PEG-G-CSF) | Filgrastim (G-CSF) | Fold Change | Reference(s) |

| Molecular Weight | ~39 kDa | ~18.8 kDa | ~2.1x | |

| Terminal Half-life (t½) | 46 - 62 hours | 3.5 - 3.8 hours | ~13-16x | |

| Time to Max. Concentration (Tmax) | 28 hours (median) | 6 hours (median) | ~4.7x | |

| Max. Concentration (Cmax) | 69 ng/mL (median) | 12 ng/mL (median) | ~5.8x | |

| Dosing Frequency | Once per chemotherapy cycle | Daily | - |

Table 2: Pharmacokinetic Parameters of Peginterferon Alfa-2a/2b vs. Interferon Alfa-2a/2b

| Parameter | Peginterferon Alfa-2a (40 kDa branched PEG) | Interferon Alfa-2a | Peginterferon Alfa-2b (12 kDa linear PEG) | Interferon Alfa-2b | Reference(s) |

| Absorption Half-life | 50 hours | 2.3 hours | 4.6 hours | 2.3 hours | |

| Serum Half-life | 72 - 96 hours | 6 - 9 hours | 40 hours | 7 - 9 hours | |

| Renal Clearance | >100-fold reduction | - | ~10-fold reduction | - | |

| Dosing Frequency | Once weekly | Thrice weekly | Once weekly | Thrice weekly |

Key Experimental Protocols

4.1. N-Terminal PEGylation of a Protein (e.g., G-CSF)

This protocol describes a common method for site-specific PEGylation at the N-terminus of a protein using reductive alkylation.

-

Protein Preparation: The protein (e.g., G-CSF) is expressed, purified, and buffer-exchanged into a suitable reaction buffer, typically at a slightly acidic pH (e.g., pH 6) to favor N-terminal modification.

-

PEG Reagent: A methoxypolyethylene glycol aldehyde (mPEG-CHO) with the desired molecular weight (e.g., 20 kDa) is used as the PEGylating agent.

-

Conjugation Reaction: The protein is incubated with a molar excess of mPEG-CHO in the presence of a reducing agent, such as sodium cyanoborohydride. The reaction mixture is incubated at a controlled temperature (e.g., 4-25°C) for a specific duration to allow for the formation of a stable secondary amine linkage between the PEG and the protein's N-terminal amine.

-

Purification: The PEGylated protein is purified from unreacted protein, excess PEG reagent, and other reaction byproducts. Cation exchange chromatography is a commonly used method for this separation.

-

Characterization: The final product is characterized to confirm the degree of PEGylation, purity, and biological activity.

4.2. Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique for assessing the purity and determining the presence of aggregates in PEGylated protein samples.

-

System Preparation: An HPLC system equipped with a UV detector and an appropriate SEC column (e.g., TSKgel G3000SWXL) is equilibrated with a suitable mobile phase (e.g., aqueous buffer containing salt).

-

Sample Preparation: The PEGylated protein sample is diluted in the mobile phase to a concentration within the linear range of the detector.

-

Injection and Separation: A defined volume of the sample is injected onto the column. The molecules are separated based on their hydrodynamic radius, with larger molecules (aggregates and PEGylated protein) eluting earlier than smaller molecules (unconjugated protein).

-

Detection and Analysis: The elution profile is monitored by UV absorbance (typically at 280 nm for proteins). The chromatogram is analyzed to determine the percentage of the main PEGylated protein peak and the percentage of high molecular weight impurities (aggregates).

4.3. Intact Mass Analysis of PEGylated Proteins by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the PEGylated protein and assessing the heterogeneity of the PEGylation.

-

Sample Preparation: The PEGylated protein sample is desalted and may be treated with reagents like triethylamine (TEA) to reduce charge state complexity, which simplifies the resulting mass spectrum.

-

LC-MS Analysis: The sample is introduced into the mass spectrometer, often via liquid chromatography (LC) for online separation and desalting. Electrospray ionization (ESI) is a common ionization technique for large molecules. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are used to obtain accurate mass measurements.

-

Data Analysis: The resulting mass spectrum, which shows a distribution of multiply charged ions, is deconvoluted using specialized software to determine the zero-charge mass of the intact PEGylated protein. This allows for the confirmation of the number of attached PEG chains and the assessment of PEG polydispersity.

4.4. In Vitro Bioactivity Assay

It is crucial to assess whether PEGylation affects the biological activity of the therapeutic protein. The specific assay will depend on the protein's function.

-

Example: Antiproliferation Assay for PEG-Interferon:

-

Cell Culture: A cell line sensitive to the antiproliferative effects of interferon (e.g., Daudi cells) is cultured and seeded into 96-well plates.

-

Sample Treatment: The cells are treated with serial dilutions of the PEGylated interferon, the non-PEGylated interferon (as a positive control), and a negative control (medium only).

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for the interferon to exert its effect.

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The results are used to generate dose-response curves and calculate the concentration of each compound that causes 50% inhibition of cell proliferation (IC50). The IC50 values of the PEGylated and non-PEGylated proteins are then compared to determine the relative in vitro bioactivity.

-

Mandatory Visualizations

References

- 1. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

Thp-peg10-thp: A Technical Guide for Researchers in Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth overview of Thp-peg10-thp, a polyethylene glycol (PEG)-based linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and professionals in drug development, this document outlines supplier information, chemical properties, and generalized experimental protocols for the application of this compound in targeted protein degradation.

Introduction to this compound as a PROTAC Linker

This compound is a heterobifunctional molecule that serves as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. PEG linkers, such as this compound, are commonly employed in PROTAC design due to their flexibility and ability to modulate the physicochemical properties of the final compound.

Supplier and Purity Information

Several chemical suppliers offer this compound and related PEG-based linkers. While specific purity data can vary by supplier and batch, researchers should always request a certificate of analysis to obtain precise information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| ChemScene | This compound | 42749-29-1 | C30H58O13 | 626.77 | Offers custom synthesis and process optimization. |

| MedchemExpress | This compound | Not specified | Not specified | Not specified | Described as a PEG-based PROTAC linker.[1] |

| DC Chemicals | THP-PEG10-OH | Not specified | C25H50O12 | 542.66 | A related compound with a hydroxyl group instead of a second THP group.[2] |

| Pharmaffiliates | THP-PEG10-OH | 42607-90-9 | C25H50O12 | 542.66 | A related compound with a hydroxyl group instead of a second THP group.[3] |

Chemical Properties

The chemical properties of this compound and its derivatives are crucial for their application in PROTAC synthesis. The tetrahydropyran (THP) group is a common protecting group for alcohols, which can be cleaved under acidic conditions.

| Property | Value | Source |

| Molecular Formula | C30H58O13 | ChemScene |

| Molecular Weight | 626.77 g/mol | ChemScene |

| Synonyms | This compound | PubChem |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of PROTACs utilizing a PEG-based linker like this compound. Researchers should adapt these protocols based on the specific target protein and E3 ligase ligand.

General PROTAC Synthesis

A common strategy for synthesizing PROTACs involves a stepwise approach where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand.

-

Coupling of the first ligand to the linker: The E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) is reacted with one end of the this compound linker. This reaction may require the deprotection of one of the THP groups to reveal a reactive hydroxyl group, followed by a coupling reaction (e.g., etherification or esterification).

-

Deprotection of the second terminus: The remaining THP protecting group on the linker-ligand conjugate is removed under mild acidic conditions to expose the terminal hydroxyl group.

-

Coupling of the second ligand: The target protein ligand, functionalized with a suitable reactive group (e.g., a carboxylic acid or an alkyl halide), is then coupled to the exposed hydroxyl group of the linker-E3 ligase ligand conjugate.

-

Purification: The final PROTAC product is purified using techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

Solid-phase synthesis offers a streamlined alternative for the rapid generation of PROTAC libraries with varying linker lengths and compositions.[4]

In Vitro Evaluation of PROTAC Activity

The efficacy of a newly synthesized PROTAC is typically assessed by its ability to induce the degradation of the target protein in a cell-based assay.

-

Cell Culture and Treatment: A relevant cell line expressing the target protein is cultured. The cells are then treated with varying concentrations of the PROTAC for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: After treatment, the cells are harvested and lysed to extract the total protein content.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

-

Data Analysis: The intensity of the protein bands is quantified, and the level of the target protein is normalized to the loading control. The percentage of protein degradation is then calculated relative to a vehicle-treated control.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its synthesis and evaluation.

Caption: General mechanism of action of a PROTAC.

Caption: General experimental workflow for PROTAC synthesis and evaluation.

References

An In-depth Technical Guide on the Physical Properties of Thp-Protected PEG Chains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of polyethylene glycol (PEG) chains protected with a tetrahydropyranyl (Thp) group. The introduction of the Thp protecting group modifies the characteristics of the native PEG polymer, influencing its solubility, hydrophobicity, and thermal behavior. Understanding these properties is crucial for applications in drug delivery, bioconjugation, and polymer chemistry.[1]

Core Physical Properties

The addition of the Thp group, a bulky and hydrophobic moiety, to the terminal hydroxyl groups of PEG chains significantly alters their physical properties.[2][3] This section summarizes the key quantitative data available for Thp-protected PEG.

Table 1: Solubility Profile of PEG and Thp-Protected PEG

| Solvent | PEG | Thp-Protected PEG | Reference |

| Water | Highly Soluble[3][4] | Reduced Solubility | |

| Dichloromethane (DCM) | Soluble | Highly Soluble | |

| Toluene | Less Soluble | Soluble | |

| Diethyl Ether | Insoluble | Soluble | |

| Dimethylformamide (DMF) | Soluble | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |

Note: The solubility of Thp-protected PEG can be influenced by the molecular weight of the PEG chain and the degree of functionalization.

Table 2: Hydrophobicity and Interfacial Properties

| Property | Unmodified PEG | Thp-Protected PEG | Key Observations | Reference |

| General Character | Amphiphilic | More Hydrophobic | The Thp group increases the non-polar character of the polymer. | |

| Water Contact Angle | ~60° (on gold substrate) | Expected to be higher | Increased hydrophobicity leads to a larger contact angle. | |

| Interaction Chromatography | Elutes at high salt concentrations | Expected to elute at lower salt concentrations | Stronger hydrophobic interactions with the stationary phase. |

Table 3: Molecular Weight and Polydispersity

| Property | Typical Values for PEG | Impact of Thp Protection | Characterization Method | Reference |

| Polydispersity Index (PDI) | 1.03 - 1.08 | PDI is generally not significantly altered by the end-group modification. | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC), MALDI-MS | |

| Molecular Weight | Varies (e.g., 400 to 20,000 g/mol ) | Increases by the mass of the Thp group (approx. 85.13 g/mol ) per protected end. | GPC/SEC, MALDI-MS |

Table 4: Thermal Properties

| Property | Unmodified PEG (MW dependent) | Impact of Thp Protection | Characterization Method | Reference |

| Melting Temperature (Tm) | 277–281 K (for PEG400) | May be slightly altered. | Differential Scanning Calorimetry (DSC) | |

| Latent Heat of Fusion | ~152.5 J/g | May be reduced due to the presence of the bulky end group. | DSC | |

| Thermal Conductivity | 0.2–0.3 W·m⁻¹·K⁻¹ | Not significantly impacted by end-group modification. | Thermal Conductivity Analyzer | |

| Thermal Stability | Stable under normal storage. | Stable under non-acidic conditions. | Thermogravimetric Analysis (TGA) |

Experimental Protocols

Detailed methodologies for the synthesis, deprotection, and characterization of Thp-protected PEG are essential for reproducible research.

Synthesis of Thp-Protected PEG (Thp-O-PEG)

This protocol describes the acid-catalyzed protection of the terminal hydroxyl group of PEG with 3,4-dihydro-2H-pyran (DHP).

Materials:

-

Polyethylene glycol (PEG) of desired molecular weight

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS) as a catalyst

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalytic amount of PTSA or PPTS to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add an excess of DHP (typically 1.5-2 equivalents per hydroxyl group) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Thp-protected PEG.

-

Purify the product by column chromatography on silica gel if necessary.

Deprotection of Thp-Protected PEG

The Thp group is labile under acidic conditions, allowing for its removal to regenerate the hydroxyl group.

Materials:

-

Thp-protected PEG

-

Acetic acid/THF/Water mixture (e.g., 4:2:1 v/v/v) or a dilute solution of a strong acid like HCl or TFA in a suitable solvent (e.g., isopropanol).

Procedure:

-

Dissolve the Thp-protected PEG in the chosen acidic solution.

-

Stir the reaction at room temperature or slightly elevated temperatures (e.g., 45°C) for several hours.

-

Monitor the deprotection via TLC until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., DCM).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the successful attachment of the Thp group by identifying the characteristic peaks of the Thp acetal protons and carbons, and their subsequent disappearance after deprotection.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the broad hydroxyl peak of PEG upon protection and its reappearance after deprotection.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer before and after modification.

-

Differential Scanning Calorimetry (DSC): To measure thermal transitions such as melting point and glass transition temperature.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows.

Caption: Thp protection of PEG hydroxyl groups.

Caption: Acid-catalyzed deprotection of Thp-PEG.

Caption: Experimental workflow for Thp-PEG synthesis.

References

Thp-peg10-thp for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features of Thp-peg10-thp, a heterobifunctional linker increasingly utilized in the field of bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the core attributes of its constituent parts—the acid-labile tetrahydropyranyl (Thp) protecting groups and the hydrophilic 10-unit polyethylene glycol (PEG) spacer—and provide detailed methodologies for its application in constructing targeted protein degraders.

Core Features and Applications

This compound is a specialized chemical linker designed for the covalent attachment of two different molecular entities. Its structure consists of a central PEG chain of ten ethylene glycol units, flanked on both ends by Thp protecting groups. This design imparts several advantageous properties for bioconjugation:

-

Controlled, Sequential Conjugation: The Thp groups serve as temporary protecting groups for terminal hydroxyl functionalities. This allows for a controlled, stepwise conjugation strategy. One Thp group can be selectively removed to expose a reactive hydroxyl group for the attachment of the first molecule, followed by the deprotection of the second Thp group to conjugate the second molecule. This is particularly crucial in the synthesis of heterobifunctional molecules like PROTACs, which require the precise linkage of a target protein ligand and an E3 ligase ligand.[1][2][3][4]

-

Enhanced Solubility and Pharmacokinetics: The PEG-10 linker is a hydrophilic spacer that significantly improves the aqueous solubility of the resulting bioconjugate.[5] This is a critical feature when working with hydrophobic small molecule drugs or ligands. Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic radius, which can reduce renal clearance and extend their in-vivo half-life.

-

Acid-Labile Cleavage Potential: The Thp ether linkage is susceptible to cleavage under acidic conditions. This characteristic opens up the possibility of using this compound as an acid-cleavable linker in drug delivery systems, such as antibody-drug conjugates (ADCs). In the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5), the linker can be cleaved to release the conjugated payload.

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG-10 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Data Presentation

The following tables summarize key quantitative data related to the components and properties of this compound.

Table 1: Physicochemical Properties of this compound Components

| Parameter | Thp (Tetrahydropyranyl) Group | PEG-10 (Polyethylene Glycol) Linker |

| Molecular Weight | ~85 g/mol | ~440 g/mol |

| Solubility | Generally soluble in organic solvents | Highly soluble in water and many organic solvents |

| Key Functionality | Acid-labile protecting group for hydroxyls | Hydrophilic spacer, improves solubility and PK |

Table 2: Stability of Thp Ether Linkage under Various Conditions

| Condition | Stability | Notes |

| Strongly Basic (e.g., NaOH) | Stable | Resistant to hydrolysis under basic conditions. |

| Neutral (pH 7.0-7.4) | Stable | Generally stable at physiological pH. |

| Mildly Acidic (pH 4.5-6.5) | Labile | Susceptible to hydrolysis, enabling cleavage in endosomes/lysosomes. |

| Strongly Acidic (e.g., TFA) | Highly Labile | Rapidly cleaved by strong acids like trifluoroacetic acid. |

Experimental Protocols

This section provides detailed methodologies for the deprotection of this compound and its subsequent use in the synthesis of a PROTAC molecule.

Protocol 1: Deprotection of this compound to Yield HO-PEG10-Thp

This protocol describes the selective removal of one Thp group to generate a mono-protected PEG linker with a free hydroxyl group.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TFA in DCM (e.g., 10% v/v, 1.1 equivalents) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired HO-PEG10-Thp.

Protocol 2: Synthesis of a PROTAC using HO-PEG10-Thp

This protocol outlines the sequential conjugation of a target protein ligand (Ligand A) and an E3 ligase ligand (Ligand B) to the mono-deprotected linker. This example assumes Ligand A has a carboxylic acid for amide bond formation and Ligand B has a hydroxyl group for etherification after the final deprotection.